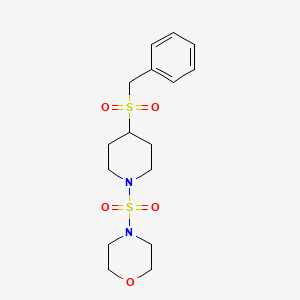
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bz-423 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Ionic Liquid Crystals Formation
The chemical structure of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine shares characteristics with piperidinium, piperazinium, and morpholinium cations, which have been utilized in the design of ionic liquid crystals. These ionic compounds exhibit a rich mesomorphic behavior, displaying high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, depending on the cation-anion combination. The research on morpholinium compounds with sulfosuccinate anions, which showed hexagonal columnar phases at room temperature, provides insight into the self-assembly and mesomorphic properties of similar structures (Lava, Binnemans, & Cardinaels, 2009).
Antimicrobial Activity Modulation
Compounds related to this compound, such as 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamide class, have been studied for their antimicrobial properties. These compounds exhibit modulating activity against multi-resistant strains of bacteria and fungi, enhancing the effectiveness of other antimicrobial agents. This suggests potential applications in developing treatments against resistant microbial strains (Oliveira et al., 2015).
Hydrogen Bonding Networks in Gold(I) Complexes
The structural chemistry of similar compounds has been explored through the synthesis of ionic gold(I) complexes using disulfonylamines as counter-ions, including those with morpholine and piperidine ligands. These studies have highlighted the importance of hydrogen bonding networks in stabilizing such complexes, which could inform the design of new materials and catalysts (Ahrens, Friedrichs, Herbst‐Irmer, & Jones, 2000).
Synthesis of Heterocyclic Compounds
The reactivity of compounds structurally related to this compound with bromoethylsulfonium salt has been exploited to synthesize 1,4-heterocyclic compounds, such as morpholines and benzoxazepines. This highlights the potential utility in synthesizing diverse heterocyclic frameworks useful in pharmaceuticals and materials science (Yar, McGarrigle, & Aggarwal, 2009).
Mechanism of Action
Target of Action
Similar compounds, such as [4- (4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid, have been shown to target stromelysin-1 , a human protein involved in the breakdown of extracellular matrix in normal physiological processes.
Mode of Action
This interaction could potentially alter the protein’s ability to perform its normal physiological role .
properties
IUPAC Name |
4-(4-benzylsulfonylpiperidin-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c19-24(20,14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZOQURFDBZMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

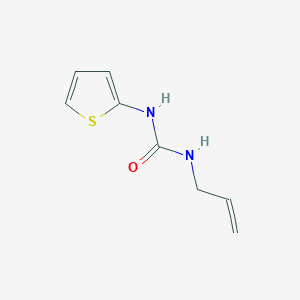

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)
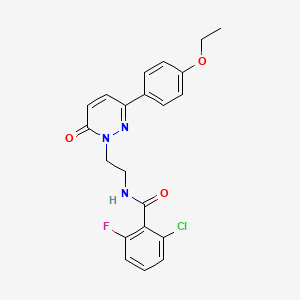
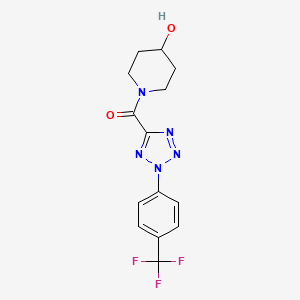
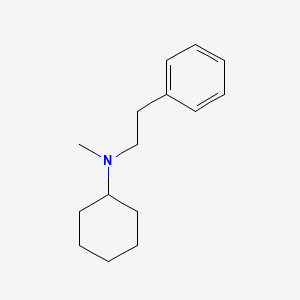
![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)
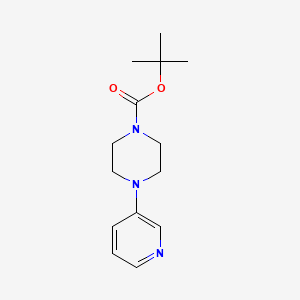
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)
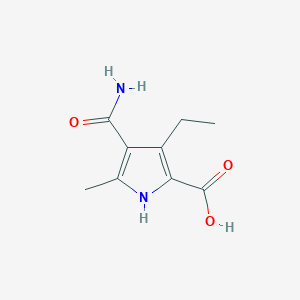
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)